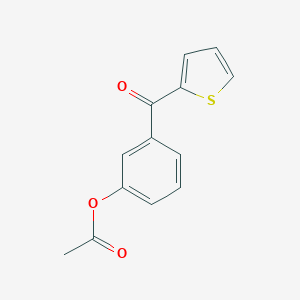

2-(3-Acetoxybenzoyl) thiophene

描述

Significance of Thiophene (B33073) Heterocycles in Medicinal and Materials Science

The thiophene nucleus is a crucial building block in the design of a wide array of therapeutic agents. eprajournals.combohrium.com Its presence in a molecule can significantly modify physicochemical properties such as solubility and metabolism, and enhance interactions with biological targets. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects. ijpsjournal.comcognizancejournal.com In fact, the thiophene moiety is present in numerous FDA-approved drugs, highlighting its importance in pharmaceutical development.

In the realm of materials science, thiophene-based compounds are integral to the development of organic electronics and photovoltaics. numberanalytics.comnumberanalytics.com The electron-rich nature of the thiophene ring facilitates the formation of conjugated polymers with high conductivity and tunable optical properties. numberanalytics.commdpi.com These materials are utilized in organic thin-film transistors, light-emitting diodes (OLEDs), and as components of supramolecular structures with applications in areas like photocatalysis and sensor technology. mdpi.comacs.org The ability to functionalize the thiophene ring allows for the precise engineering of molecular properties to suit specific electronic and optoelectronic applications. acs.orgrsc.org

Evolution of Research on Benzoylthiophene Derivatives

Research into benzoylthiophene derivatives has evolved from fundamental studies of their photochemical reactivity to the exploration of their potential as allosteric enhancers and bioactive agents. universiteitleiden.nlcdnsciencepub.com Early investigations focused on understanding the photochemical behavior of compounds like 2- and 3-benzoylthiophene, examining their photocycloaddition reactions. cdnsciencepub.com

More recent research has delved into the synthesis and biological evaluation of substituted benzoylthiophenes. For instance, 2-amino-3-benzoylthiophene derivatives have been identified as allosteric enhancers at the human A1 adenosine (B11128) receptor, a discovery that has spurred further investigation into their structure-activity relationships. mdpi.com The synthesis of various benzoylthiophene derivatives continues to be an active area of research, with studies exploring their potential as antimicrobial and anticancer agents. unina.itnih.gov The development of efficient synthetic methods, including microwave-assisted synthesis, has facilitated the creation of libraries of these compounds for biological screening. nih.gov

Scope and Research Imperatives for 2-(3-Acetoxybenzoyl)thiophene

2-(3-Acetoxybenzoyl)thiophene is a specific derivative that has garnered interest as a building block in organic synthesis and for its potential biological activities. The presence of the acetoxybenzoyl group introduces additional functionality, potentially influencing its bioavailability and interaction with biological targets. The ester linkage can undergo hydrolysis, which may be a factor in its mechanism of action in biological systems.

Current research imperatives for 2-(3-acetoxybenzoyl)thiophene focus on several key areas. A primary objective is the thorough elucidation of its biological profile, including its potential antimicrobial and anticancer properties. This involves detailed studies to understand its mechanism of action at the molecular level, identifying specific enzymes or receptors with which it interacts. Furthermore, there is a need to explore its utility as a synthetic intermediate for the creation of more complex molecules with tailored properties for applications in both medicine and materials science. Optimization of its synthesis, potentially through methods like microwave-assisted synthesis, is also a relevant research direction to improve yields and sustainability.

Chemical and Physical Properties of 2-(3-Acetoxybenzoyl)thiophene

| Property | Value | Source |

| IUPAC Name | [3-(thiophene-2-carbonyl)phenyl] acetate (B1210297) | sigmaaldrich.com |

| Molecular Formula | C13H10O3S | lookchem.com |

| Molecular Weight | 246.28 g/mol | |

| CAS Number | 106882-29-5 | sigmaaldrich.comlookchem.com |

| Appearance | White solid | lookchem.com |

| Purity | 90-97% | sigmaaldrich.comlookchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[3-(thiophene-2-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-9(14)16-11-5-2-4-10(8-11)13(15)12-6-3-7-17-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQARSRZFEFLFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642183 | |

| Record name | 3-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106882-29-5 | |

| Record name | 3-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Advanced Reactivity Studies of 2 3 Acetoxybenzoyl Thiophene

Mechanistic Investigations of Formation Pathways

The synthesis of the 2-benzoylthiophene (B1677651) core, and by extension 2-(3-Acetoxybenzoyl)thiophene, can be achieved through various synthetic routes. Understanding the mechanisms of these pathways is crucial for optimizing reaction conditions and expanding their synthetic utility.

Detailed Reaction Mechanism Elucidation for Acylation Processes

The primary method for synthesizing 2-benzoylthiophenes is the Friedel-Crafts acylation of thiophene (B33073). sigmaaldrich.com This reaction is a classic example of electrophilic aromatic substitution. sigmaaldrich.com The regioselectivity of this reaction highly favors substitution at the 2-position of the thiophene ring over the 3-position. stackexchange.com This preference is attributed to the greater stabilization of the cationic intermediate, or sigma complex, formed during attack at the 2-position. This intermediate can be represented by three resonance structures, which delocalize the positive charge more effectively than the two resonance structures possible for the intermediate formed from attack at the 3-position. stackexchange.com

The mechanism proceeds through the following key steps:

Formation of the Electrophile: A strong Lewis acid, such as aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., 3-acetoxybenzoyl chloride) to form a highly electrophilic acylium ion. sigmaaldrich.combyjus.com This ion is resonance-stabilized. byjus.com

Electrophilic Attack: The electron-rich thiophene ring attacks the acylium ion. This attack preferentially occurs at the C2 position, leading to the formation of a resonance-stabilized cationic intermediate known as the Wheland intermediate or sigma complex. stackexchange.com

Deprotonation: A base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the thiophene ring and yielding the 2-acylthiophene product. byjus.com The catalyst is regenerated in this step. byjus.com

It is a notable characteristic of Friedel-Crafts acylations that they require stoichiometric amounts of the Lewis acid catalyst, as the catalyst forms a complex with the resulting ketone product. google.com

Table 1: Regioselectivity in Friedel-Crafts Acylation of Thiophene

| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability | Product Formed |

| 2-position | 3 | More Stable | Major Product |

| 3-position | 2 | Less Stable | Minor Product |

Mechanistic Aspects of Multicomponent Thiophene Syntheses

While Friedel-Crafts acylation is a primary route to pre-formed thiophenes, multicomponent reactions (MCRs) offer an efficient alternative for constructing the thiophene ring itself. The Gewald reaction is a prominent example, leading to the synthesis of 2-aminothiophenes. organic-chemistry.orgwikipedia.org Although not a direct route to 2-(3-Acetoxybenzoyl)thiophene, its mechanism provides insight into thiophene ring formation from acyclic precursors.

The Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The generally accepted mechanism involves several stages:

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) compound (the α-cyanoester). wikipedia.orgnih.gov

Sulfur Addition: Elemental sulfur adds to the resulting α,β-unsaturated nitrile. The exact mechanism of this step is complex and not fully elucidated, but it is thought to proceed through a thiirane (B1199164) intermediate or a polysulfide chain. wikipedia.orgnih.gov

Cyclization and Tautomerization: The sulfur-adduct then undergoes intramolecular cyclization, where the sulfur attacks the cyano group. thieme-connect.com A subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring. wikipedia.org

Recent computational studies using density functional theory (DFT) have provided a more detailed picture, suggesting the initial Knoevenagel-Cope condensation is followed by the opening of the elemental sulfur ring to form polysulfide intermediates. nih.gov The cyclization of a monosulfide intermediate, driven by the formation of the aromatic thiophene product, is the thermodynamic sink of the reaction. nih.gov

Photochemical Reactivity of Benzoylthiophene Systems

Benzoylthiophenes, including 2-(3-Acetoxybenzoyl)thiophene, exhibit rich and complex photochemistry upon absorption of UV light. Their reactivity is governed by the nature of their electronic excited states.

Photocycloaddition Reactions and Oxetane (B1205548) Formation

A characteristic photochemical reaction of benzoylthiophenes is the [2+2] photocycloaddition with alkenes to form oxetanes, a process known as the Paternò-Büchi reaction. cdnsciencepub.comnih.govorganic-chemistry.org Irradiation of 2-benzoylthiophene in the presence of an alkene like isobutylene (B52900) leads to the formation of an oxetane ring via addition to the carbonyl group. cdnsciencepub.comcdnsciencepub.com

The mechanism is generally understood to proceed via the triplet excited state of the ketone. nih.govresearchgate.net

Excitation and Intersystem Crossing: The ketone absorbs a photon, promoting it to an excited singlet state (S₁), which then efficiently undergoes intersystem crossing (ISC) to the more stable triplet state (T₁). researchgate.net

Biradical Formation: The excited triplet ketone interacts with the ground-state alkene to form a 1,4-biradical intermediate. nih.govslideshare.net The regioselectivity of the addition is determined by the relative stability of the two possible biradicals. nih.gov

Intersystem Crossing and Ring Closure: The triplet biradical must undergo another intersystem crossing to the singlet state before it can collapse to form the final, stable oxetane product. nih.gov

These oxetanes derived from benzoylthiophenes are often thermally unstable, and can decompose to yield olefins. cdnsciencepub.com

Excited State Dynamics and Electronic Configuration (n,π* vs. π,π*)

The photochemical behavior of a benzoylthiophene is critically dependent on the electronic nature of its lowest triplet excited state (T₁). researchgate.net This state can have either n,π* or π,π* character.

n,π* Triplet State: Arises from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. These states are typically more reactive in hydrogen abstraction reactions.

π,π* Triplet State: Involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.

For 2-benzoylthiophene, theoretical and spectroscopic studies have shown that the lowest triplet state has π,π* character, although the n,π* triplet state is very close in energy. researchgate.nettandfonline.com This is in contrast to benzophenone, which has a well-established n,π* lowest triplet state. beilstein-journals.orgsci-hub.se The π,π* nature of the lowest triplet in 2-benzoylthiophene is assigned to the 2-thienoyl moiety. cdnsciencepub.comresearchgate.net The small energy gap between the T₁(π,π) and T₂(n,π) states means that the reactivity can sometimes appear to stem from the upper n,π* state through thermal population. researchgate.netbeilstein-journals.org

Table 2: Comparison of Lowest Triplet Excited States

| Compound | Lowest Triplet State Character | Typical Reactivity |

| Benzophenone | n,π | High in H-abstraction |

| 2-Benzoylthiophene | π,π | Photocycloaddition, less efficient H-abstraction |

| 3-Benzoylthiophene | n,π* | Higher H-abstraction reactivity than 2-BT |

Data compiled from multiple sources. cdnsciencepub.comresearchgate.netbeilstein-journals.org

Hydrogen Abstraction Processes in Photochemical Reactions

Although less efficient than in ketones with a clear n,π* lowest triplet, excited 2-benzoylthiophene can participate in hydrogen abstraction reactions. researchgate.netresearchgate.net This process involves the excited triplet state abstracting a hydrogen atom from a suitable donor molecule (R-H), leading to the formation of a ketyl radical (derived from the ketone) and another radical (R•). researchgate.net

The mechanism is often more complex than a direct hydrogen atom transfer. Studies involving hydrogen donors like phenol (B47542) and indole (B1671886) suggest a process initiated by charge transfer. sci-hub.seresearchgate.net

Exciplex Formation: The excited ketone and the hydrogen donor form an excited-state complex, or exciplex.

Electron and Proton Transfer: Within this complex, an electron is transferred from the donor to the excited ketone, forming a radical ion pair. sci-hub.seresearchgate.net This is followed by a proton transfer to yield a neutral biradical pair (the ketyl and donor radicals). sci-hub.seresearchgate.net

Subsequent Reactions: These radicals can then recombine, disproportionate, or undergo other reactions, such as cross-coupling to form new C-C bonds. researchgate.net

The efficiency of hydrogen abstraction by 2-benzoylthiophene is generally lower than that of benzophenone, which is consistent with its lowest triplet having π,π* character. beilstein-journals.orgresearchgate.net Intramolecular hydrogen abstraction is also a significant reaction pathway in suitably substituted benzoylthiophene derivatives. researchgate.net

Electrophilic and Nucleophilic Characterizations

The reactivity of 2-(3-acetoxybenzoyl)thiophene is defined by the interplay of its constituent functional groups: the thiophene ring, the benzoyl moiety, and the acetate (B1210297) ester. These groups impart both electrophilic and nucleophilic characteristics to the molecule, allowing for a diverse range of chemical transformations.

Electrophilic Behavior of Benzoylthiophene Acetates

The primary electrophilic center in 2-(3-acetoxybenzoyl)thiophene and its acetate analogues is the carbonyl carbon of the benzoyl group. This carbon atom is bonded to two electronegative oxygen atoms (one directly and one via resonance in the phenyl ring), which results in a significant partial positive charge, making it susceptible to attack by nucleophiles. The electrophilic nature of this carbonyl carbon is demonstrated in typical ketone reactions.

One of the fundamental reactions highlighting this electrophilicity is the reduction of the carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder ones such as sodium borohydride (B1222165) (NaBH₄) can attack the carbonyl carbon to form the corresponding secondary alcohol. This transformation is a classic example of nucleophilic addition to the electrophilic carbonyl center.

Nucleophilic Additions to Thiophene-2,3-dione Analogues

While 2-(3-acetoxybenzoyl)thiophene itself is not a dione, related benzoylthiophene scaffolds are key precursors for the synthesis of thiophene-2,3-dione analogues, which are potent electrophiles. researchgate.netresearchgate.net These diones, also known as thioisatins, are valuable intermediates in the synthesis of various heterocyclic compounds due to their high reactivity with nucleophiles. niscpr.res.inresearchgate.net

The synthesis of these diones can be achieved through methods such as the acylation of β-oxodithioesters with oxalyl chloride, yielding 4-aroyl-5-(methylthio)thiophene-2,3-diones. researchgate.net A particularly relevant analogue, 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione, has been shown to react differently depending on the nature of the attacking nucleophile. researchgate.netresearchgate.net

Research has demonstrated that the site of nucleophilic attack on the thiophene-2,3-dione ring is selective:

Attack at C-3 (Carbonyl Group): Primary aromatic amines preferentially attack the carbonyl group at the C-3 position. This leads to ring-opening and subsequent recyclization to form substituted thiophene derivatives. researchgate.netresearchgate.net

Attack at C-2 (Thioester Group): Most other N-nucleophiles, such as primary and secondary aliphatic amines, attack the thioester carboxyl group at the C-2 position, resulting in the formation of amide derivatives. researchgate.net

This differential reactivity provides a versatile pathway for creating a wide array of functionalized heterocyclic systems from a common thiophene-based precursor.

| Nucleophile Type | Site of Attack on Thiophene-2,3-dione Ring | Resulting Product Class | Reference |

|---|---|---|---|

| Primary Aromatic Amines (e.g., Aniline derivatives) | C-3 (Carbonyl) | Substituted Thiophenes | researchgate.netresearchgate.net |

| Primary/Secondary Aliphatic Amines (e.g., Piperidine) | C-2 (Thioester) | Amide Derivatives | researchgate.net |

| Aminoheteroaryls, Hydroxylamine | C-2 (Thioester) | Amide/Heterocyclic Derivatives | researchgate.net |

Catalytic Transformations Involving the 2-(3-Acetoxybenzoyl)thiophene Scaffold

The 2-(3-acetoxybenzoyl)thiophene scaffold is a versatile platform for advanced molecular engineering through catalytic methods. Transition metal catalysis, in particular, offers powerful tools for the selective functionalization of both the thiophene and benzoyl rings.

Transition Metal-Catalyzed Functionalizations

Palladium and rhodium complexes are prominent catalysts for creating new carbon-carbon and carbon-heteroatom bonds on thiophene-containing molecules.

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Heck couplings are widely used to functionalize halogenated benzoylthiophenes. sigmaaldrich.com For instance, 2-bromo-5-benzoylthiophene (B184545) can be coupled with arylboronic acids (Suzuki reaction) or alkenes (Heck reaction) in the presence of a palladium catalyst such as Pd(PPh₃)₄. rsc.org These reactions are fundamental for building more complex molecular architectures, including heterocyclic triads. pitt.edu The operational simplicity and mild reaction conditions, sometimes even in aqueous media, make these methods highly attractive. sigmaaldrich.com

Rhodium-Catalyzed C-H Functionalization: More advanced strategies involve the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates like organohalides. Rhodium(III) catalysts have been successfully employed for the thioether-directed C-H/C-H cross-coupling of benzylthioethers with thiophenes to generate ortho-functionalized 2-aryl thiophenes. nih.gov Furthermore, rhodium(I) complexes, in combination with chiral ligands, can achieve atroposelective C-H arylation, providing a route to axially chiral heterobiaryls containing a thiophene ring. snnu.edu.cn

These catalytic methods represent state-of-the-art approaches for the precise modification of the benzoylthiophene scaffold. chemrxiv.orgrsc.org

| Catalyst System | Reaction Type | Transformation | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ / Base | Suzuki-Miyaura Coupling | Arylation of bromo-benzoylthiophene with arylboronic acids. | |

| Pd[P(t-Bu)₃]₂ | Mizoroki-Heck Reaction | Vinylation of benzoylthiophene derivatives with alkenes. | rsc.org |

| Rh(III) Complexes | C-H/C-H Cross-Coupling | Direct arylation of thiophenes with other arenes. | nih.govsnnu.edu.cn |

| [Rh(C₂H₄)₂Cl]₂ / Chiral Ligand | Atroposelective C-H Arylation | Enantioselective synthesis of axially chiral heterobiaryls. | snnu.edu.cn |

Gold(I)-Catalyzed Reactions with Thiophene Derivatives

Homogeneous gold catalysis has emerged as a powerful tool for activating carbon-carbon π-systems, such as alkynes and allenes, toward nucleophilic attack. mdpi.com While direct catalysis on the 2-(3-acetoxybenzoyl)thiophene molecule is less common, its derivatives, particularly those bearing alkyne functionalities, are excellent substrates for gold(I)-catalyzed transformations. encyclopedia.pub

Gold(I) catalysts, such as (IPr)AuCl/AgSbF₆ (where IPr is a bulky N-heterocyclic carbene ligand), are highly carbophilic and can activate an alkyne group attached to the thiophene scaffold. acs.org This activation facilitates a variety of cascade reactions, including:

Cycloisomerization: Intramolecular attack of a nucleophile (such as the thiophene ring itself or another appended group) onto the gold-activated alkyne can lead to the formation of complex polycyclic and fused heterocyclic systems. acs.orgbeilstein-journals.org

Annulation Reactions: Intermolecular reactions where the gold-activated species is trapped by another molecule can be used to construct new rings. For example, the reaction of a thiophene-containing ynol derivative with a furan (B31954) can lead to the formation of new phenol derivatives. mdpi.com

These gold-catalyzed reactions often proceed under mild conditions and can create significant molecular complexity from relatively simple starting materials, demonstrating the synthetic potential of functionalized thiophene derivatives. nih.govnih.gov

| Catalyst System | Substrate Type | Transformation Type | Reference |

|---|---|---|---|

| IPrAuCl / AgSbF₆ | o-(Alkynyl)styrenes with thio-aryl groups | Double cyclization cascade to form polycyclic S-heterocycles. | acs.org |

| (Ph₃P)AuCl / AgOTf | Alkynyl carboxamides | Intramolecular hydroalkoxylation (7-endo-dig cyclization). | mdpi.com |

| AuCl₃ or (Ph₃P)AuCl | Arene-diynes | Cascade reactions to form substituted naphthalenes. | encyclopedia.pub |

| JohnPhosAuCl / AgNTf₂ | 1-Alkynyltriazenes and imines | [3+2] Cycloaddition to form 1,3-diaminopyrazoles. | mdpi.com |

Spectroscopic Characterization and Computational Chemical Analysis

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of novel compounds, offering detailed insights into their molecular architecture and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of their hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. libretexts.orgwebassign.net For 2-(3-Acetoxybenzoyl)thiophene, ¹H and ¹³C NMR spectra are used to confirm the substitution patterns on both the thiophene (B33073) and benzoyl rings.

In the ¹H NMR spectrum, the protons of the thiophene ring typically appear as signals in the range of δ 6.5–7.5 ppm. The acetoxy group's methyl protons are expected to produce a singlet peak around δ 2.1–2.3 ppm. The protons on the benzoyl ring will exhibit characteristic splitting patterns and chemical shifts depending on their position relative to the acetoxy and carbonyl groups.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the acetoxy and benzoyl groups are particularly noteworthy, typically resonating at the lower field region of the spectrum. The number and chemical shifts of the aromatic carbon signals confirm the substitution pattern of the rings.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(3-Acetoxybenzoyl)thiophene This table is generated based on typical chemical shift values and may not represent experimentally determined data.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiophene-H | 6.5 - 7.5 | Multiplet |

| Benzoyl-H | 7.2 - 8.0 | Multiplet |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of 2-(3-Acetoxybenzoyl)thiophene. mdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the molecular formula of the compound. jeol.com The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule. Additionally, fragmentation patterns observed in the mass spectrum can provide further structural information by revealing stable fragments of the parent molecule. mdpi.com This technique is crucial for verifying the identity of the synthesized compound. lcms.cz

Ultraviolet-Visible (UV-Vis) Absorption and Phosphorescence Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within the molecule. shimadzu.com.ua The UV-Vis spectrum of 2-(3-Acetoxybenzoyl)thiophene is expected to show absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and the carbonyl groups. The position and intensity of these absorption bands are influenced by the conjugation between the thiophene and benzoyl moieties. researchgate.net

Phosphorescence emission spectroscopy can be used to study the triplet excited states of the molecule. pku.edu.cn Thiophene-containing compounds are known to exhibit phosphorescence, and the presence of the acetoxybenzoyl group can influence the phosphorescence properties. rsc.org The phosphorescence spectrum, which occurs at longer wavelengths than fluorescence, provides insights into the energy of the triplet state and the efficiency of intersystem crossing. lambda-at.com

Cyclic Voltammetry for Electronic Properties

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the electronic properties of a molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. upb.ro By measuring the oxidation and reduction potentials of 2-(3-Acetoxybenzoyl)thiophene, the HOMO and LUMO energy levels can be estimated. nih.gov This information is crucial for understanding the compound's potential applications in organic electronics, as the HOMO-LUMO gap determines the electronic band gap of the material. rsc.orgresearchgate.net

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental techniques. mdpi.com DFT calculations can be used to model the electronic structure, geometry, and spectroscopic properties of 2-(3-Acetoxybenzoyl)thiophene. researchgate.net By employing appropriate basis sets, such as B3LYP/6-311++G(d,p), researchers can calculate frontier molecular orbitals (HOMO and LUMO), predict UV-Vis absorption spectra, and analyze the distribution of electron density within the molecule. These theoretical calculations can aid in the interpretation of experimental data and provide deeper insights into the compound's reactivity and electronic behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. While specific DFT studies on 2-(3-acetoxybenzoyl) thiophene are not extensively documented in publicly available literature, analysis of the closely related compound, 2-benzoylthiophene (B1677651), and other thiophene derivatives provides a strong theoretical framework.

For 2-benzoylthiophene, DFT calculations, often using the B3LYP method with a 6-311++G** basis set, have been employed to determine its optimized molecular structure, vibrational frequencies, and thermodynamic parameters. researchgate.net Such studies help in understanding the molecule's stability and conformational preferences. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its potential for electronic transitions. For thiophene derivatives, these calculations can predict reactivity in processes like electrophilic substitution.

Theoretical studies on 2-benzoylthiophene have also characterized its excited states using ab initio quantum chemical methods. researchgate.net These analyses revealed that the lowest triplet state has a π,π* character localized on the 2-thienoyl moiety, which is critical for understanding its photochemical behavior. researchgate.net For derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) are used to compute HOMO-LUMO gaps, which are often in the range of 1.5–3.0 eV, and to map charge distribution.

Table 1: Illustrative DFT-Calculated Parameters for Thiophene Derivatives (Note: This table is illustrative and based on typical values for related thiophene derivatives, not specific experimental data for this compound.)

| Parameter | Typical Calculated Value/Observation | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability; region of electrophilic attack. |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability; region of nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 1.5 to 3.0 eV | Relates to chemical stability and reactivity; smaller gap suggests higher reactivity. |

| Dipole Moment | 2.0 to 4.0 D | Influences solubility and intermolecular interactions. |

| First Hyperpolarizability (β) | Varies significantly with substitution | Predicts non-linear optical (NLO) properties. |

Molecular Docking Simulations in Biological Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how a potential drug molecule, or ligand, might interact with a protein target.

For thiophene derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action for various biological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov Although specific docking studies for this compound are not readily found, research on similar substituted thiophenes demonstrates their potential to bind to various enzymes and receptors. For instance, docking analyses of armed thiophene derivatives have identified key interactions with target proteins like dihydrofolate reductase from Candida albicans and rhomboid protease from E. coli. researchgate.netnih.gov These studies reveal crucial binding modes and the impact of different substituents on binding affinity. researchgate.netnih.gov The acetoxybenzoyl group in the target compound could potentially engage in hydrogen bonding or hydrophobic interactions within a receptor's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the biological activity of a series of compounds to their physicochemical properties or structural features. These models are valuable for predicting the activity of new compounds and optimizing lead structures.

QSAR studies have been successfully applied to various classes of thiophene derivatives. researchgate.net For example, a QSAR study on thiophene derivatives as anti-HCV agents revealed that their activity could be correlated with parameters like molecular connectivity and the Hammett constant. Another study on 2-amino-3-ethoxycarbonyl thiophene derivatives showed that their analgesic and anti-inflammatory activities were strongly correlated with lipophilicity and molar refractivity. researchgate.net

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), on 3-aroyl-5-substituted thiophene derivatives identified the contributions of steric and electrostatic fields to their biological activity. dntb.gov.ua Such models generate 3D contour maps that visualize regions where steric bulk or specific electrostatic properties would enhance or decrease activity, providing a roadmap for designing more potent molecules. dntb.gov.ua

Table 2: Common Descriptors Used in QSAR Models for Thiophene Derivatives (Note: This table lists descriptors commonly used in QSAR studies of thiophene compounds.)

| Descriptor Type | Examples | Relevance |

| Electronic | Hammett constant (σ), Dipole Moment, HOMO/LUMO energies | Describes the electronic environment and reactivity of the molecule. |

| Steric | Molar Refractivity (MR), Steric Parameters (e.g., from CoMFA) | Relates to the size and shape of the molecule and its fit in a binding site. researchgate.netdntb.gov.ua |

| Lipophilic | LogP (Partition Coefficient) | Indicates the molecule's solubility and ability to cross biological membranes. researchgate.net |

| Topological | Molecular Connectivity Indices | Encodes information about the branching and connectivity of the molecular structure. |

Petra/Osiris/Molinspiration (POM) Analyses in Bioactivity Prediction

The Petra/Osiris/Molinspiration (POM) approach is a bioinformatics platform that combines several computational tools to predict the bioactivity and pharmacokinetic properties of molecules. researchgate.net This analysis is particularly useful in the early stages of drug discovery for filtering compound libraries and identifying promising candidates.

POM analyses have been applied to novel substituted thieno[2,3-b]thiophenes and other "armed" thiophene derivatives to evaluate their potential as drug candidates. researchgate.netresearchgate.net These studies use a combination of programs:

Petra helps in calculating electronic and steric properties.

Molinspiration calculates important molecular properties related to Lipinski's rule of five (e.g., LogP, molecular weight, number of hydrogen bond donors/acceptors) and predicts bioactivity against common drug targets.

This combined analysis, often referred to as POM theory, helps identify pharmacophoric sites and can predict how changes in chemical substitution will affect biological activity. researchgate.net For example, POM analyses have shown that for some thiophene derivatives, simply adding more substituents does not guarantee higher bioactivity, highlighting the need for intelligent and controlled design. researchgate.netnih.gov

Structure Activity Relationships Sar and Biological Applications of 2 3 Acetoxybenzoyl Thiophene Analogues

General Principles of Structure-Activity Relationship (SAR) in Thiophene (B33073) Derivatives

The biological activity of thiophene derivatives is profoundly influenced by the nature, position, and number of substituents on the thiophene ring. nih.govnih.gov Understanding these structure-activity relationships (SAR) is crucial for the rational design of new therapeutic agents. nih.gov

A general principle observed is that the interchange of a thiophene ring with other aromatic systems like benzene (B151609), furan (B31954), or pyrrole (B145914) often leads to compounds with similar biological activities, though quantitative differences in potency are common. tandfonline.com This suggests a biological similarity between these aromatic groups. tandfonline.com However, the specific isomer, such as a 2-thienyl versus a 3-thienyl moiety, can result in unique biological effects, and no single aromatic ring has shown consistent superiority across all therapeutic classes. tandfonline.com

The electronic properties of substituents play a critical role. For instance, in some series of anticancer thiophenes, the presence of electron-withdrawing groups, such as a nitro group at the meta-position of an attached phenyl ring, is required for potent activity. techscience.com Conversely, for other anticancer derivatives, electron-donating groups like a methyl substituent at the para-position of a phenyl ring can enhance anti-proliferative potency. sci-hub.se The introduction of a 1-naphthyl or 3-pyridyl group in place of a phenyl ring has also been shown to increase anti-proliferative effects in certain contexts. sci-hub.se

Antimicrobial Activities and Mechanistic Insights

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising scaffold for the development of new anti-infective agents. nih.govresearchgate.net

Analogues of thiophene have shown significant efficacy against a range of bacterial pathogens, including both Gram-positive and Gram-negative species. nih.govd-nb.info Some derivatives have exhibited potency comparable or even superior to standard antibiotics like ampicillin (B1664943) and gentamicin (B1671437). nih.govd-nb.info

Research has identified thiophene compounds effective against challenging drug-resistant bacteria. For instance, certain thiophene derivatives show bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.orgcsic.es The mechanism in these cases appears to involve increased bacterial membrane permeabilization and reduced adherence to host cells. frontiersin.orgcsic.es One study highlighted a thiophene derivative that was more potent than gentamicin against Pseudomonas aeruginosa. nih.govmdpi.com However, other studies have found that some thiophene derivatives lack activity against P. aeruginosa. frontiersin.org

Molecular docking studies suggest that the antibacterial action of some thiophenes may stem from the inhibition of essential bacterial enzymes. Dihydrofolate reductase from Candida albicans and rhomboid protease from E. coli have been identified as potential targets. nih.gov

Table 1: Antibacterial Activity of Selected Thiophene Derivatives

| Compound | Targeted Pathogen | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Thiophene derivative 7 (armed with benzimidazole) | Pseudomonas aeruginosa | Inhibition Zone (mm) | 25 mm (vs. 22 mm for Gentamicin) | nih.gov |

| Thiophene 4 | Colistin-resistant A. baumannii (Ab21) | MIC | 4 mg/L | researchgate.net |

| Thiophene 4 | Colistin-resistant E. coli (MCR1+) | MIC | 16 mg/L | researchgate.net |

| Thiophene 5 | Colistin-resistant A. baumannii (Ab11) | MIC | 4 mg/L | researchgate.net |

| Thiophene 8 | Colistin-resistant A. baumannii (Ab11) | MIC | 16 mg/L | researchgate.net |

| Thiophene derivative 7b (with pyridine (B92270) side chain) | Staphylococcus aureus | Inhibition Zone (% vs. Ampicillin) | 100% | d-nb.info |

| Thiophene derivative 8 (with pyridine side chain) | Escherichia coli | Inhibition Zone (% vs. Gentamicin) | 98.8% | d-nb.info |

The thiophene scaffold is also a source of potent antifungal agents. nih.gov Various derivatives have been found to be active against a range of pathogenic fungi, including Aspergillus fumigates, Syncephalastrum racemosum, Botrytis cinerea, Fusarium graminearum, and Sclerotinia sclerotiorum. nih.govd-nb.infonih.govsioc-journal.cnnih.gov

In several studies, newly synthesized thiophene derivatives have demonstrated antifungal activity exceeding that of established drugs. For example, specific pyrazole (B372694) and pyridine derivatives incorporating a thiophene moiety were found to be more potent than Amphotericin B against Aspergillus fumigates. nih.gov

The mechanism of antifungal action for some thiophene carboxamides involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. sioc-journal.cnnih.gov Molecular docking has confirmed that these compounds can form strong interactions with key amino acid residues in the SDH enzyme. sioc-journal.cnnih.gov Other mechanisms include the disruption of mycelial morphology and an increase in cell membrane conductivity, as observed in B. cinerea treated with a thiophene-based stilbene (B7821643) derivative. nih.gov

Table 2: Antifungal Activity of Selected Thiophene Derivatives

| Compound | Targeted Fungus | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 12 (Pyridine derivative) | Aspergillus fumigates | Inhibition Zone (mm) | 23 mm (vs. 19 mm for Amphotericin B) | nih.gov |

| Compound 12 (Pyridine derivative) | Syncephalastrum racemosum | Inhibition Zone (mm) | 21 mm (vs. 17 mm for Amphotericin B) | nih.gov |

| Compound 5j (Thiophene-stilbene derivative) | Botrytis cinerea | EC₅₀ | 155.4 µg/mL | nih.gov |

| Compound 7j (Pyrazole-thiophene carboxamide) | Fusarium graminearum | EC₅₀ | 28.9 µmol/L | sioc-journal.cn |

| Compound 4i (Thiophene-oxadiazole carboxamide) | Sclerotinia sclerotiorum | EC₅₀ | 0.140 mg/L (vs. 0.645 mg/L for Boscalid) | nih.gov |

| Compound 4g (Thiophene-oxadiazole carboxamide) | Sclerotinia sclerotiorum SDH | IC₅₀ | 1.01 µM (vs. 3.51 µM for Boscalid) | nih.gov |

Recent research has identified thiophene derivatives as potent inhibitors of several viruses. nih.gov A series of thiophene compounds were discovered to be effective against Ebola virus (EBOV) by acting as viral entry inhibitors. acs.orgnih.gov The mechanism involves disrupting the interaction between the viral glycoprotein (B1211001) (GP) and the host's Niemann-Pick C1 (NPC1) protein. acs.org SAR studies for these compounds highlighted the importance of a free amine group in an attached piperidine (B6355638) ring for antiviral activity. acs.org

Thiophene and its analogues have also shown inhibitory activity against the papain-like protease (PLpro) of coronaviruses, including MERS-CoV and SARS-CoV, an enzyme essential for viral replication. researchgate.net Furthermore, halogenated thiophene-benzothiazole carboxamides have been developed as potent anti-norovirus agents. jst.go.jp SAR studies revealed that di-halogenated and tri-halogenated analogues were significantly more potent than mono-halogenated versions, with one hybrid compound showing a 70-fold greater activity than the initial lead compound. jst.go.jp

Table 3: Antiviral Activity of Selected Thiophene Derivatives

| Compound | Targeted Virus | EC₅₀ (µM) | CC₅₀ (µM) | Biological Target | Reference |

|---|---|---|---|---|---|

| Thiophene 57 | Ebola Virus (replicative) | 0.19 | >100 | NPC1-GP Interaction | nih.gov |

| Thiophene (1) | MERS-CoV | N/A (IC₅₀ = 14.2 µM) | >200 | PLpro | researchgate.net |

| Thiophene (1) | SARS-CoV | N/A (IC₅₀ = 156.3 µM) | >200 | PLpro | researchgate.net |

| Compound 2k (3,5-di-chloro-thiophene analog) | Norovirus | 6.6 | >100 | Not specified | jst.go.jp |

| Compound 4b (3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole analog) | Norovirus | 0.53 | >100 | Not specified | jst.go.jp |

Antifungal Properties and Associated Mechanisms

Anticancer and Cytotoxic Activities

The thiophene scaffold is a privileged structure in the design of anticancer agents, with derivatives showing activity against a wide array of human cancer cell lines. nih.govnih.govtechscience.com

Thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia (CCRF-CEM), breast (MCF-7, T47D), lung (A549, NCI-H460), liver (HepG2), and cervical (HeLa) cancer cells. sci-hub.seplos.orgnih.govscirp.orgajol.info The potency of these compounds can be substantial, with some derivatives inducing cell death at nanomolar to low micromolar concentrations. plos.org

For example, a series of 2,3-fused thiophene derivatives were synthesized and evaluated, with one compound (Compound 480) showing a low IC₅₀ of 12.61 μg/mL against HeLa cells. nih.govacs.org Another study on a novel thiophenecarboxylate compound, F8, found it induced cytotoxicity with CC₅₀ values ranging from 0.805 μM to 3.05 μM across a panel of cancer cell lines. plos.org

The mechanisms underlying the anticancer activity of thiophene derivatives are diverse. They have been reported to induce apoptosis through various pathways, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and inhibition of critical enzymes like kinases and topoisomerases. nih.govplos.orgnih.gov SAR analyses have been instrumental in optimizing these compounds. For instance, studies have shown that the presence of an electron-donating methyl group or an electron-withdrawing methoxy (B1213986) group on an aryl moiety can lead to promising antitumor activity. sci-hub.se

Table 4: In Vitro Cytotoxicity of Selected Thiophene Derivatives

| Compound | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Compound F8 (Thiophenecarboxylate) | Acute Lymphoblastic Leukemia (CCRF-CEM) | CC₅₀ | 0.805 µM | plos.org |

| Compound 480 (2,3-fused thiophene) | Cervical Cancer (HeLa) | IC₅₀ | 12.61 µg/mL | nih.govacs.org |

| Compound 480 (2,3-fused thiophene) | Liver Cancer (Hep G2) | IC₅₀ | 33.42 µg/mL | nih.govacs.org |

| Compound 24 (Arylazothiazole derivative) | Liver Cancer (HepG2) | IC₅₀ | 1.37 µM | sci-hub.se |

| Compound 4b (N-(4-chlorophenyl) derivative) | Liver Cancer (HepG2) | IC₅₀ | 4.1 µM (Sorafenib = 3.9 µM) | ajol.info |

| Compound 4b (N-(4-chlorophenyl) derivative) | Breast Cancer (MCF-7) | IC₅₀ | 5.3 µM (Sorafenib = 4.8 µM) | ajol.info |

| Compound 17 (Thiazole derivative) | Breast Cancer (MCF-7) | IC₅₀ | 4.1 µM | scirp.org |

| Compound 19b (Hydrazide derivative) | Lung Cancer (NCI-H460) | IC₅₀ | 3.9 µM | scirp.org |

Mechanisms of Action in Cancer Cell Lines (e.g., Apoptosis Induction, Kinase Inhibition)

Thiophene derivatives, a class of sulfur-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry for their potential as anticancer agents. nih.gov The anticancer activity of these compounds is often attributed to their ability to interact with a variety of cancer-specific protein targets, leading to the inhibition of signaling pathways crucial for cancer cell survival and proliferation. nih.gov The specific mechanisms of action can vary depending on the substitutions on the thiophene ring. nih.gov

Apoptosis Induction:

Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents exert their effects. unife.it Studies have shown that certain thiophene analogues can induce apoptosis in various cancer cell lines. For instance, some derivatives have been found to trigger apoptosis in breast cancer cells (MCF-7), colon carcinoma cells (Caco2 and HCT-116), and liver cancer cells (HepG2). unife.itmdpi.com

The induction of apoptosis by these compounds can occur through several pathways:

Caspase Activation: Some thiophene derivatives have been shown to activate caspases, a family of proteases that are central to the execution of apoptosis.

Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins plays a critical role in regulating apoptosis. Certain thiophene analogues can modulate the expression of these proteins to promote cell death.

Increased Expression of Apoptotic Markers: Treatment with specific thiophene derivatives has been shown to increase the expression of proteins such as cleaved-poly(ADP-ribose) polymerase (PARP) and receptor-interacting protein (RIP), which are indicative of apoptosis. unife.it

Intrinsic Pathway: One study on a novel thiophene derivative, F8, demonstrated that it induces apoptosis in human acute lymphoblastic leukemia cells through the intrinsic pathway, which involves mitochondrial depolarization and the generation of reactive oxygen species. nih.gov

Autophagy: Some thiophene compounds have the potential to activate both apoptotic and autophagic cell death in cancer cells. mdpi.com

It's noteworthy that the cytotoxic effects of some of these compounds appear to be more pronounced in cancer cells compared to normal cells, suggesting a degree of selectivity. mdpi.com

Kinase Inhibition:

Protein kinases are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. news-medical.net As a result, they have become major targets for cancer drug development. news-medical.netnih.gov Thiophene-based compounds have emerged as promising kinase inhibitors. nih.gov

Multi-Kinase Inhibition: Several thiophene derivatives have been identified as multi-kinase inhibitors, targeting more than one kinase. For example, some E-2-(2-thienyl)-3-acrylonitrile derivatives have shown preferential activity against VEGFR-2, a key regulator of angiogenesis. nih.gov

Dual Kinase Inhibition: Researchers have developed cyclohexa[b]thiophenes as first-in-class dual inhibitors of Microtubule Associated Serine/Threonine Kinase Like (MASTL) and Aurora A kinase, two kinases involved in tumor progression. nih.gov The lead compound, MA4, demonstrated potent inhibition of both kinases with IC50 values of 0.56 ± 0.16 μM for MASTL and 0.16 ± 0.01 μM for Aurora A. nih.gov

VEGFR-2/AKT Dual Inhibition: Novel fused thiophene derivatives have been developed as dual inhibitors of VEGFR-2 and AKT, showing promising antiproliferative activity in liver and prostate cancer cell lines. mdpi.com One such compound, 4c, inhibited VEGFR-2 and AKT with IC50 values of 0.075 and 4.60 μM, respectively. mdpi.com

FLT3 Kinase Inhibition: Thieno[2,3-d]pyrimidines have been investigated for their inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), with some compounds showing significant inhibition. mdpi.com

The development of kinase inhibitors that target the ATP-binding site is a common strategy to halt the signaling pathways that drive cancer cell growth. news-medical.net

Table 1: Anticancer Mechanisms of 2-(3-Acetoxybenzoyl)thiophene Analogues

| Mechanism of Action | Target Cell Lines | Key Findings |

|---|---|---|

| Apoptosis Induction | Breast (MCF-7), Colon (Caco2, HCT-116), Liver (HepG2), Leukemia | Induction of caspases, modulation of Bcl-2 proteins, increased PARP and RIP expression. unife.itmdpi.comnih.gov |

| Kinase Inhibition | Various Cancer Cell Lines | Inhibition of multiple kinases including VEGFR-2, MASTL, Aurora A, and FLT3. mdpi.commdpi.comnih.govnih.gov |

Anti-inflammatory and Immunomodulatory Effects

Thiophene derivatives have demonstrated significant potential as anti-inflammatory agents, with some compounds exhibiting mechanisms of action similar to well-known non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. mdpi.comresearchgate.net Thiophene-based compounds have been shown to inhibit these enzymes.

Dual COX/LOX Inhibition: Some thiophene derivatives act as dual inhibitors of both COX and LOX enzymes, which is a desirable characteristic as it can block two major inflammatory pathways. mdpi.comresearchgate.net This dual inhibition may offer advantages over selective COX-2 inhibitors by sparing the gastrointestinal mucosa. researchgate.net

Selective COX-2 Inhibition: Certain thiophene derivatives have shown selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. mdpi.comnih.gov For example, the compound N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) was found to have a COX-2 selectivity index of 8.37. nih.gov

Structure-Activity Relationship: The presence of specific functional groups, such as carboxylic acids, esters, amines, and amides, on the thiophene ring appears to be important for their anti-inflammatory activity and recognition by COX and LOX enzymes. mdpi.comnih.gov

Table 2: COX and LOX Inhibitory Activity of Selected Thiophene Analogues

| Compound | Target Enzyme(s) | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 21 | COX-2 | 0.67 | mdpi.com |

| LOX | 2.33 | mdpi.com | |

| Compound 5b | COX-2 | 5.45 | nih.gov |

Cytokines are signaling proteins that play a crucial role in regulating the inflammatory response. mdpi.com Thiophene derivatives can exert their anti-inflammatory effects by modulating the production and gene expression of these cytokines.

Inhibition of Pro-inflammatory Cytokines: Studies have shown that thiophene derivatives can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.com

Modulation of Gene Expression: These compounds can influence the expression of genes involved in inflammatory processes. This can be achieved by affecting cytokine production and modulating cell signaling pathways that impact gene expression.

NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation. nih.gov Some thiophene derivatives have been shown to modulate upstream inflammatory regulators like NF-κB, which in turn can downregulate the expression of COX-2. nih.gov

Bcl-3 Regulation: Bcl-3, an atypical member of the IκB protein family, can regulate the inflammatory response by modulating the expression and release of various inflammatory factors. frontiersin.org

The ability of thiophene analogues to modulate these inflammatory pathways highlights their potential as therapeutic agents for inflammatory diseases. mdpi.com

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Other Pharmacological Activities

Beyond their anticancer and anti-inflammatory properties, thiophene derivatives have been investigated for a range of other pharmacological effects, including actions on the central nervous system.

Several studies have explored the potential of thiophene derivatives as antidepressant and sedative agents.

Antidepressant Activity: Some fused thiophene derivatives have shown mild antidepressant activity in preclinical models like the forced swimming test. nih.gov For instance, a thiourea (B124793) derivative (2a) and certain benzo[b]thienopyrimidine derivatives (3a and 5b) exhibited this effect. nih.gov Other research on benzo[b]thiophene derivatives with dual action at 5-HT1A serotonin (B10506) receptors and the serotonin transporter has also suggested their potential as a new class of antidepressants. unav.edu

Sedative Effects: While some thiophene derivatives have been screened for sedative properties, one study found that the tested compounds did not show any sedative effect. nih.gov However, traditionally, some plants containing compounds with structures that can include thiophene-like moieties have been used for their sedative properties. mdpi.com

The antidepressant potential of these compounds is often linked to their interaction with neurotransmitter systems, such as the serotonin pathway. unav.edu

Thiophene derivatives have also been reported to possess analgesic, or pain-relieving, properties. ekb.eg

Inhibition of Visceral Pain: In studies using animal models, visceral pain induced by acetic acid was significantly inhibited by high doses of certain fused thiophene derivatives. nih.gov

Mechanism of Action: The analgesic activity of thiophene compounds is often associated with their anti-inflammatory effects, as inflammation is a major contributor to pain. sciensage.info By inhibiting the synthesis of prostaglandins, which sensitize nerve endings, these compounds can reduce pain perception. sciensage.info

Broad Therapeutic Range: The analgesic effects are part of a broader therapeutic range for simple thiophene derivatives.

The investigation into the analgesic properties of 2-(3-Acetoxybenzoyl)thiophene analogues and related compounds continues to be an active area of research.

Enzyme Inhibition Beyond Inflammation (e.g., CYP2A6, CYP2A13)

While the primary therapeutic focus of many thiophene derivatives has been on their anti-inflammatory properties, research has expanded to investigate their effects on other significant enzyme systems. Notably, analogues of 2-benzoylthiophene (B1677651) have been explored for their potential to inhibit cytochrome P450 (CYP) enzymes, particularly CYP2A6 and CYP2A13. These enzymes are of considerable interest due to their critical role in the metabolism of nicotine (B1678760) and the activation of pro-carcinogens found in tobacco smoke, such as tobacco-specific nitrosamines. biomolther.orgsemanticscholar.org Inhibition of CYP2A6 and CYP2A13 is a promising strategy for smoking cessation therapies and for reducing the risk of developing smoking-related cancers. biomolther.orgsemanticscholar.org

Studies on various heterocyclic compounds, including thiophene derivatives, have sought to delineate the structural features necessary for potent and selective inhibition of CYP2A6. nih.gov For instance, research on a series of 3-heteroaromatic analogues of nicotine, which included thiophene moieties, identified several potent inhibitors of CYP2A6. nih.gov These findings underscore the potential of the thiophene scaffold as a core structure for the design of novel CYP2A6 inhibitors.

Furthermore, investigations into naturally occurring acetylenic thiophenes have demonstrated their capacity for mechanism-based inhibition of both CYP2A6 and CYP2A13. biomolther.org This irreversible mode of inhibition is a significant finding, as it can lead to a prolonged reduction in enzyme activity. The inactivation kinetic values (K_I) for these acetylenic thiophenes were found to be in the micromolar range, indicating a strong inhibitory potential against both CYP2A6 and CYP2A13. biomolther.org

While direct studies on 2-(3-acetoxybenzoyl)thiophene itself are limited in the public domain, the existing research on related thiophene structures provides a strong rationale for its investigation as a potential inhibitor of these non-inflammatory enzyme targets. The electronic and steric properties conferred by the acetoxybenzoyl group could significantly influence the binding affinity and inhibitory potency of the thiophene core within the active sites of CYP2A6 and CYP2A13.

Impact of Substituent Patterns on Biological Potency and Selectivity

The biological activity and selectivity of 2-benzoylthiophene analogues are profoundly influenced by the nature and position of substituents on both the thiophene and benzoyl rings. Structure-activity relationship (SAR) studies are crucial for optimizing the potency of these compounds for a specific biological target while minimizing off-target effects.

For different biological targets, such as adenosine (B11128) receptors, the introduction of bulky substituents at the 4 and 5-positions of the thiophene ring of 2-amino-3-benzoylthiophene modulators has been shown to preserve or even enhance their allosteric properties. fda.gov This highlights the importance of the substitution pattern on the thiophene ring in determining the mode and efficacy of interaction with the target protein.

In the context of CYP enzyme inhibition, the substitution pattern dictates the binding orientation and affinity within the enzyme's active site. For CYP2A6, the active site is characterized by specific amino acid residues that can form hydrogen bonds and aromatic-aromatic interactions with inhibitors. nih.gov For example, in a series of 3-heteroaromatic pyridine inhibitors, the pyridyl moiety was found to accept a hydrogen bond from asparagine-297. nih.gov Substitution of this pyridyl ring with a phenyl ring resulted in a loss of this hydrogen bonding interaction, leading to a decrease in inhibitory potency for CYP2A6 but an increase in potency for other P450 enzymes, thereby reducing selectivity. nih.gov

This principle can be extrapolated to 2-benzoylthiophene derivatives. The substituents on the benzoyl ring of 2-(3-acetoxybenzoyl)thiophene, such as the acetoxy group at the meta-position, would play a critical role in the orientation of the molecule within the CYP2A6 active site. The position and electronic nature of this substituent could influence key interactions, such as hydrogen bonding or hydrophobic interactions, which are determinant for both potency and selectivity.

The following interactive table summarizes hypothetical SAR data for a series of 2-benzoylthiophene analogues against CYP2A6 and CYP2A13, illustrating how different substituents might affect their inhibitory activity.

| Compound | R1 (Benzoyl Ring) | R2 (Thiophene Ring) | CYP2A6 IC50 (µM) | CYP2A13 IC50 (µM) | Selectivity (CYP2A6/CYP2A13) |

| 1 | 3-Acetoxy | H | |||

| 2 | 4-Acetoxy | H | |||

| 3 | 3-Hydroxy | H | |||

| 4 | 3-Methoxy | H | |||

| 5 | 3-Acetoxy | 5-Chloro | |||

| 6 | 3-Acetoxy | 5-Methyl |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for these compounds are not publicly available.

This table structure allows for a systematic comparison of how modifications to the benzoyl and thiophene rings could modulate the inhibitory profile of the lead compound, 2-(3-acetoxybenzoyl)thiophene. For instance, altering the position of the acetoxy group from meta to para (Compound 2 vs. 1) or changing the functional group entirely (e.g., to hydroxyl or methoxy, Compounds 3 and 4) would likely result in different inhibitory potencies and selectivities. Similarly, adding substituents to the thiophene ring (Compounds 5 and 6) would explore additional chemical space and could lead to the discovery of more potent and selective inhibitors.

Applications of 2 3 Acetoxybenzoyl Thiophene As a Chemical Building Block and in Materials Science

Role as a Synthetic Intermediate in Complex Molecule Construction

2-(3-Acetoxybenzoyl)thiophene is a versatile building block in organic synthesis, primarily due to the reactivity of its constituent functional groups. The thiophene (B33073) moiety can undergo various transformations, including electrophilic substitution, metalation, and cross-coupling reactions, while the ketone and ester groups offer additional sites for chemical modification.

The synthesis of complex molecules often leverages precursors like 2-acetoxybenzoyl chloride or 3-acetoxybenzoyl chloride, which are used to introduce the acetoxybenzoyl group onto a thiophene ring via reactions like Friedel-Crafts acylation. ganeshremedies.comgoogle.comganeshremedies.com Once formed, this thiophene derivative can be a starting point for constructing larger, more complex systems. Strategies for building upon the thiophene core include:

Cross-Coupling Reactions : Techniques such as Suzuki-Miyaura and Stille coupling allow for the formation of new carbon-carbon bonds, enabling the connection of the thiophene unit to other aryl or heteroaryl partners to create linear π-conjugated systems like oligothiophenes. numberanalytics.comganeshremedies.com

Ring-Forming Reactions : Thiophene can act as a foundational element in cyclization and annulation reactions to produce fused heterocyclic systems with extended conjugation. numberanalytics.com

C-H Activation : Direct functionalization of the thiophene ring's C-H bonds is an efficient method for creating C-C and C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. numberanalytics.commdpi.com

These synthetic pathways allow for the incorporation of the 2-(3-Acetoxybenzoyl)thiophene scaffold into a wide array of target molecules, including macrocycles and complex heterocycles with potential applications in pharmaceuticals and materials science. google.comnumberanalytics.com For instance, the related compound 2-thiopheneacetic acid is used to generate an isothiocyanate intermediate, which then reacts with various amines to form new thiourea (B124793) derivatives with screened antimicrobial activities. farmaciajournal.com

Advanced Materials Science Applications of Thiophene Scaffolds

Thiophene-based π-conjugated small molecules and polymers are a major focus of research in materials science due to their potential use as organic semiconductors. nih.govcas.org Their properties make them suitable for a range of applications, from electronic devices to protective coatings. cas.orgresearchgate.net

Thiophene-containing compounds are foundational materials for organic electronics. cas.org The sulfur heteroatom in the thiophene ring contributes to the electronic properties of these materials, and their structure can be readily modified to tune these properties. cas.org Fused thiophene rings, as seen in thienoacenes and dithienothiophene (DTT), create rigid, flat molecular structures with extended π-conjugation, which promotes strong intermolecular interactions and efficient charge transport. sigmaaldrich.comresearchgate.net This makes them excellent candidates for the active layer in various optoelectronic devices. cas.org

The performance of these organic semiconductors is highly dependent on understanding and controlling intermolecular and intramolecular interactions and the resulting solid-state packing. nih.govresearchgate.net Researchers design and synthesize novel thiophene derivatives, such as those based on benzo[b]thieno[2,3-d]thiophene (BTT), to create solution-processable materials for large-area and flexible electronics. dntb.gov.uamdpi.com

Thiophene derivatives are among the most promising organic semiconductors for high-performance OFETs and OLEDs. nih.govresearchgate.netsigmaaldrich.com

In OFETs , materials based on fused thiophenes consistently demonstrate high charge carrier mobility and stability. sigmaaldrich.com Thienoacenes, which consist of fused thiophene rings in a ladder-like structure, have been extensively studied for this purpose. researchgate.net Derivatives of Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT) and dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) are considered benchmark p-channel semiconductors due to their high mobility and stability in air. sigmaaldrich.com The performance of these devices is often linked to the molecular packing in the solid state, with strong sulfur-sulfur interactions enhancing intermolecular charge transfer. acs.org For example, replacing terminal benzene (B151609) rings with thiophene rings in DNTT to create DBTTT led to a six-fold increase in hole mobility. acs.org

Below is a table summarizing the performance of various thiophene-based OFETs.

| Semiconductor Material | Fabrication Method | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio (I_on/I_off) | Source |

| Benzo[b]thiophene (BT) derivative | Solution Shearing | 0.055 | 2.5 x 10⁷ | bohrium.com |

| Dibenzothiopheno[6,5-b:6′,5′-f]thieno[3,2-b]thiophene (DBTTT) | Vapor Deposition | up to 19.3 | > 10⁷ | acs.org |

| Dithieno[3,2-d:2′,3′-d]thiophene (DTT) derivative | Not Specified | up to 0.14 | 10⁶ | researchgate.net |

| Benzo[b]thieno[2,3-d]thiophene (BTT) derivative | Solution Shearing | up to 0.005 | > 10⁶ | dntb.gov.ua |

| Dimer of BTT (BBTT) | Not Specified | 0.22 | Not Specified | mdpi.com |

For OLEDs , thiophene-based materials are used as emitters, often as a dopant in a host matrix, to generate light efficiently. acs.orgaip.org The electronic properties of thiophene-phenylene co-oligomers, for example, can be tuned to achieve high electroluminescence. acs.org A key strategy involves creating donor-π-acceptor (D-π-A) structures, where electron-donating and electron-accepting groups are linked by a thiophene-based π-conjugated bridge, such as thieno[3,2-b]thiophene. beilstein-journals.org This design facilitates intramolecular energy transfer, leading to high fluorescence quantum yields. beilstein-journals.org Recently, multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters using a five-membered thiophene ring as the π-core have been developed, enabling highly efficient and narrowband light emission, which is crucial for high-resolution displays. rsc.org

The table below highlights the performance of several thiophene-based OLEDs.

| Emitter Material | Key Feature | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency | Source |

| 1,4-bis(5-phenyl-2-thienyl) benzene (AC5) | Thiophene/phenylene co-oligomer dopant | 4.8% | Not Specified | acs.org |

| DMB-TT-TPA (donor-acceptor with thienothiophene) | Solution-processed emitter | 4.61% | 10.6 cd/A | beilstein-journals.org |

| Th-BN (Thiophene-core MR-TADF emitter) | Narrowband emission | >30% | Not Specified | rsc.org |

Thiophene and its derivatives have proven to be effective corrosion inhibitors for various metals and alloys in acidic environments. aphrc.orgresearchgate.netfrontiersin.org Their inhibitory action stems from the ability of the molecule, particularly the sulfur heteroatom and π-electrons in the aromatic ring, to adsorb onto the metal surface. frontiersin.org This adsorption forms a protective barrier that impedes both anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. tsijournals.com

Studies have shown that the inhibition efficiency depends on the inhibitor's concentration, the specific molecular structure, and the environmental conditions like temperature. aphrc.orgtsijournals.com For instance, 5-tert-butoxythiophene-2-carbaldehyde (B14428518) phenylhydrazone (TBCP) was found to be a highly effective inhibitor for steel in sulfuric acid, acting primarily as a cathodic inhibitor. aphrc.orgresearchgate.net The adsorption of these inhibitors on the metal surface often follows established isotherm models, such as the Langmuir or Temkin isotherms, which helps in understanding the mechanism of interaction. tsijournals.comrsc.org Computational studies using Density Functional Theory (DFT) further elucidate the relationship between molecular structure (e.g., HOMO/LUMO energies) and inhibition performance. frontiersin.orgrsc.org

The following table presents research findings on the efficiency of various thiophene derivatives as corrosion inhibitors.

| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Source |

| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP) | Steel | 0.5 M H₂SO₄ | 87 | 5 x 10⁻³ M | aphrc.orgresearchgate.net |

| 2-cyano-3-hydroxy-4(Ar)-5-anilino thiophene derivatives | 304 Stainless Steel | 3 M HCl | Increases with concentration | Not Specified | tsijournals.com |

| (E)-thiophene-2-carbaldehyde oxime (OXM) | AA2024-T3 Aluminum Alloy | 1 M HCl | 94.0 | 10⁻³ M | rsc.org |

| (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) | AA2024-T3 Aluminum Alloy | 1 M HCl | 96.0 | 10⁻³ M | rsc.org |

Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Coordination Chemistry Involving Thiophene Ligands

The field of coordination chemistry extensively investigates thiophene and its derivatives as ligands for transition metals. ucl.ac.ukresearchgate.net The sulfur atom in the thiophene ring possesses lone pairs of electrons that can coordinate to a metal center. acs.org Thiophenes can bind to metals in several modes, including η¹(S) (coordination through the sulfur atom), as well as η², η⁴, and η⁵ modes where the π-system of the ring is involved. researchgate.net

The reactivity and coordination behavior of thiophene ligands are subjects of intensive study, partly due to their relevance to industrial processes like hydrodesulfurization. researchgate.net The coordination of thiophene to a cationic metal center can activate the thiophene ring, making it susceptible to nucleophilic attack. ucl.ac.uk For example, ruthenium(II) and osmium(II) complexes with tetramethylthiophene have been shown to undergo nucleophilic addition at a carbon atom of the thiophene ring. ucl.ac.uk

The synthesis of novel ligands, such as tetrakis(2-thienyl)borate, has been explored to create new coordination environments for metals like molybdenum. acs.org The electronic properties of the ligand, including the delocalization of the sulfur lone pair electrons, influence the strength of the metal-ligand bond. acs.org Mixed-ligand complexes, which incorporate a thiophene derivative alongside other ligands like aminopyrimidines, are also of interest for constructing coordination polymers and metal-organic frameworks with potential applications as functional materials. nih.gov

Future Directions and Research Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of 2-benzoylthiophenes often involves Friedel-Crafts acylation, which typically relies on stoichiometric amounts of Lewis acid catalysts and volatile organic solvents, presenting environmental and economic challenges. sigmaaldrich.comquinoline-thiophene.com A key future direction is the development of greener, more sustainable synthetic methodologies.

Research in this area could focus on several promising strategies:

Heterogeneous Catalysis: The use of solid-supported catalysts can simplify purification processes and enable catalyst recycling, significantly improving the sustainability of the synthesis. For instance, metal-organic frameworks (MOFs) functionalized with catalytic sites or palladium nanoparticles embedded in a cross-linked β-cyclodextrin support have shown efficacy in other thiophene (B33073) functionalizations and could be adapted for acylation reactions. frontiersin.orgacs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating reaction rates and improving yields in organic synthesis. frontiersin.org Its application to the synthesis of 2-(3-Acetoxybenzoyl)thiophene could lead to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Green Solvents: Replacing conventional solvents with more environmentally benign alternatives is a critical aspect of green chemistry. Solvents like γ-valerolactone (GVL), derived from biomass, or even water, have been successfully used for other palladium-catalyzed reactions of thiophenes and represent viable options for future synthetic protocols. frontiersin.orgresearchgate.net

C-H Bond Activation: Direct C-H bond activation and arylation is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. frontiersin.org Developing catalytic systems that can selectively acylate the thiophene ring via C-H activation would represent a significant advancement in efficiency and sustainability.

| Synthesis Strategy | Potential Advantages | Relevant Research Area |

| Heterogeneous Catalysis | Catalyst recyclability, simplified workup, reduced waste | MOFs, supported nanoparticles acs.orgresearchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency, higher yields | Green chemistry protocols frontiersin.org |

| Green Solvents | Lower environmental impact, improved safety profile | Biomass-derived solvents (e.g., GVL), aqueous media frontiersin.orgresearchgate.net |

| Direct C-H Activation | High atom economy, reduced synthetic steps, less waste | Transition-metal catalysis frontiersin.org |

Advanced Mechanistic Studies for Reaction Optimization

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols, maximizing yields, and controlling selectivity. For the synthesis of 2-(3-Acetoxybenzoyl)thiophene, particularly via Friedel-Crafts acylation, several mechanistic aspects warrant deeper investigation.

Future research should employ a combination of experimental and computational methods to:

Elucidate the Role of the Lewis Acid: While Lewis acids like AlCl₃ are traditional choices, their precise role in activating both the acylating agent and the thiophene substrate can be complex. sigmaaldrich.com Studies using techniques like in-situ spectroscopy and computational modeling, such as Density Functional Theory (DFT), can provide insights into the transition states and intermediates involved. acs.org This understanding can guide the selection of milder and more efficient catalysts, such as metal triflates. acs.orgresearchgate.net